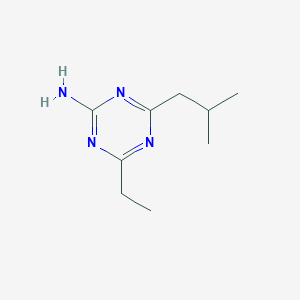
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is an organic compound belonging to the triazine family. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of ethyl and isobutyl groups attached to the triazine ring, making it a unique derivative.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine and isobutylamine with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high throughput. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding triazine oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted triazines depending on the nucleophile used.
科学的研究の応用
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to certain biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
作用機序
The mechanism of action of 4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Tris(ethylamino)-1,3,5-triazine: Another triazine derivative with ethyl groups.
2,4,6-Tris(isobutylamino)-1,3,5-triazine: Similar structure but with isobutyl groups at all positions.
2,4-Diamino-6-ethyl-1,3,5-triazine: Contains two amino groups and one ethyl group.
Uniqueness
4-Ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
特性
分子式 |
C9H16N4 |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
4-ethyl-6-(2-methylpropyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C9H16N4/c1-4-7-11-8(5-6(2)3)13-9(10)12-7/h6H,4-5H2,1-3H3,(H2,10,11,12,13) |
InChIキー |
BXMSPXAFYPENRJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NC(=NC(=N1)N)CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-amino-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B13314591.png)

![2-Ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13314595.png)
![Methyl 5-bromo-6-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylate](/img/structure/B13314609.png)
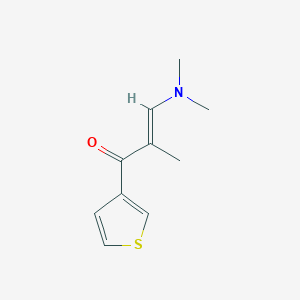
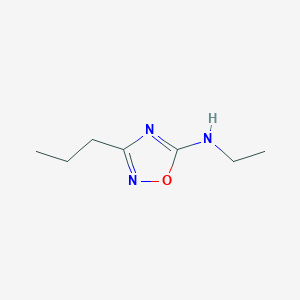
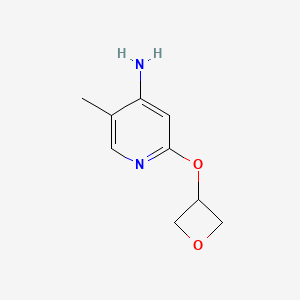
![Methyl 2-[2-(aminomethyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13314632.png)
![2-{[(4-bromothiophen-2-yl)methyl]amino}-N,N-dimethylacetamide](/img/structure/B13314636.png)
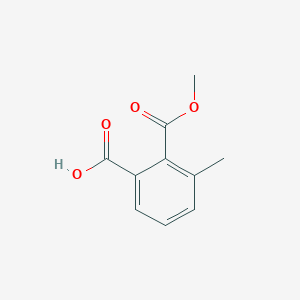

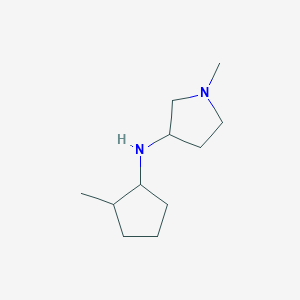
![2-[(1-Aminobutan-2-yl)sulfanyl]-1,4-dichlorobenzene](/img/structure/B13314664.png)
amine](/img/structure/B13314671.png)
